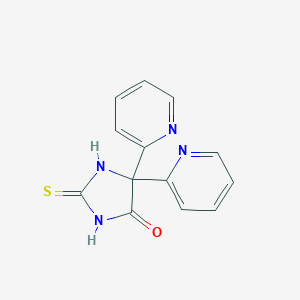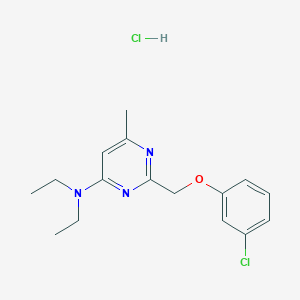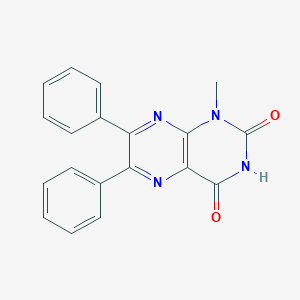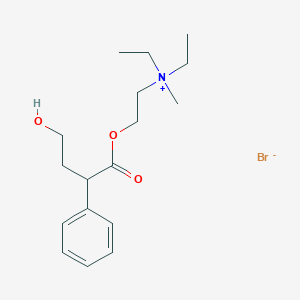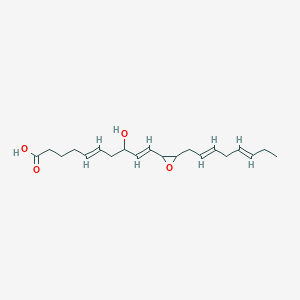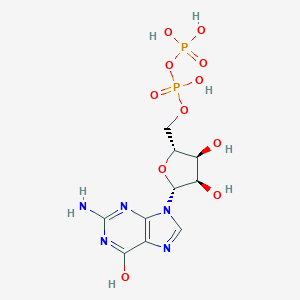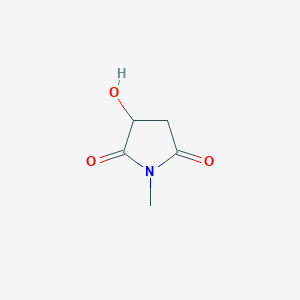
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
Overview
Description
Synthesis Analysis
The synthesis of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol and related compounds involves multiple steps, including protection reactions, bromination, nucleophilic reactions, and condensation with different starting materials. For instance, the compound has been synthesized from 3-aminobenzyl alcohol through various reactions, and its structure confirmed by spectroscopic methods (H. We, 2015). Another method involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from readily available precursors, showcasing the diversity of synthetic approaches (B. Gabriele et al., 2006).
Molecular Structure Analysis
The crystal and molecular structure of compounds related to N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, such as benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, have been studied using X-ray diffraction. These studies reveal intricate details about the molecular conformation, hydrogen bonding, and spatial arrangement, contributing to our understanding of the compound's chemical behavior (B. Prasad et al., 1979).
Chemical Reactions and Properties
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol undergoes various chemical reactions, including esterification, sulfonation, and carbamation, contributing to its versatility in synthetic chemistry. The compound's reactivity with different reagents enables the formation of heterocycles, esters, carbamates, and other derivatives, indicating its significance in the synthesis of complex organic molecules (N. G. Rose et al., 2003).
Scientific Research Applications
Immunosuppressive Properties : The compound has been studied for its potential immunosuppressive actions, which could be beneficial in organ or bone marrow transplantation to inhibit rejection, and in the prophylaxis of autoimmune diseases (데쓰로 후지따 et al., 1993).
Chiral Synthesis and Resolution : It plays a role in the optical resolution and absolute configuration of certain compounds, particularly N-benzyloxycarbonyl-protected alpha-alkoxyglycines. This is crucial in the synthesis of enantiomerically pure compounds (Kawai et al., 1999).
Synthetic Studies in Organic Chemistry : It has been used in the synthesis of various organic compounds, including derivatives that have potential applications in different chemical processes (SuamiTetsuo et al., 1956).
Application in Deep Eutectic Solvents : The compound has been employed in the design of new deep eutectic solvents (DES) for synthetic utility in organolithium chemistry. This showcases its potential as a sustainable alternative in various chemical syntheses (Achille Antenucci et al., 2022).
Protective Group in Synthesis : It has been utilized as a modified protective group in the synthesis of molecularly uniform oligourethanes, aiding in improving solubility and reaction efficiency (G. Festel et al., 1997).
Future Directions
properties
IUPAC Name |
benzyl N-(2,3-dihydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJAHUBTRVKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


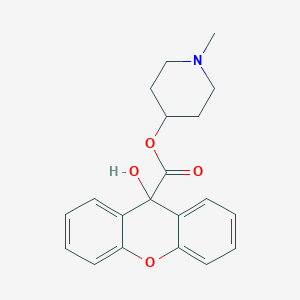
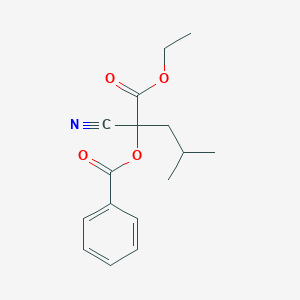

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)

